(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromo and methoxy substituent on the phenyl ring, a cyano group, and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-cyanoacetamide in the presence of a base such as piperidine.
Amidation Reaction: The resulting product is then subjected to an amidation reaction with 2-hydroxyaniline under acidic or basic conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo substituent can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The presence of reactive functional groups like the cyano and bromo groups allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide: Lacks the bromo substituent, which may affect its reactivity and biological activity.
(2E)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
The unique combination of bromo, methoxy, cyano, and hydroxyphenyl groups in (2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-16-7-6-11(9-13(16)18)8-12(10-19)17(22)20-14-4-2-3-5-15(14)21/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNZVPLPSBRZMF-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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